REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[OH-].[Na+].Br[CH:12]([CH3:14])[CH3:13]>C(O)C>[CH3:13][CH:12]([S:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH2:1])[CH3:14] |f:1.2|
|
Name
|
|
Quantity
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100 g
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Type
|
reactant
|
Smiles
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NC1=C(C=CC=C1)S
|
Name
|
|
Quantity
|
31.7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
89 g
|
Type
|
reactant
|
Smiles
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BrC(C)C
|
Name
|
|
Quantity
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500 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
When the addition
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Type
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TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 3 hours
|
Duration
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3 h
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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ADDITION
|
Details
|
The residue was diluted with water (300 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×500 ml)
|
Type
|
WASH
|
Details
|
The ether extracts were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield the crude product
|
Type
|
DISTILLATION
|
Details
|
Distillation through a Vigreaux column
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)SC1=C(C=CC=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |